molecular formula C11H11BrO3 B6163829 methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate CAS No. 2680534-10-3

methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Cat. No.: B6163829
CAS No.: 2680534-10-3
M. Wt: 271.1
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Description

Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate: is an organic compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylate ester group at the 2nd position of the benzopyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The benzopyran ring can be oxidized to introduce additional functional groups or to form quinone derivatives.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.

Major Products:

    Substitution: 7-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate, 7-thio-3,4-dihydro-2H-1-benzopyran-2-carboxylate.

    Reduction: 3,4-dihydro-2H-1-benzopyran-2-carboxylate, 3,4-dihydro-2H-1-benzopyran-2-methanol.

    Oxidation: 7-bromo-3,4-dihydro-2H-1-benzopyran-2,5-dione.

Scientific Research Applications

Chemistry: Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs. It serves as a building block for the development of new chemical entities with potential biological activities .

Biology and Medicine: In biological research, this compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with specific enzymes and receptors makes it a valuable tool in drug discovery and development .

Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its derivatives are used in the formulation of drugs, pesticides, and other specialty chemicals .

Mechanism of Action

The mechanism of action of methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • Methyl 7-chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
  • Methyl 7-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
  • Methyl 7-iodo-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Uniqueness: Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and its interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

2680534-10-3

Molecular Formula

C11H11BrO3

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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